

# Application Notes and Protocols for GALA Peptide Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | GALA    |           |  |  |  |
| Cat. No.:            | B025779 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Effective delivery of therapeutic agents to their intracellular targets remains a significant challenge in drug development. Many potent molecules, such as nucleic acids, proteins, and certain small molecule drugs, are unable to efficiently cross the cell membrane and are often trapped and degraded in endosomes following cellular uptake. To overcome this barrier, pH-sensitive fusogenic peptides can be incorporated into drug delivery systems to facilitate endosomal escape.

**GALA** is a synthetic, 30-amino acid peptide (WEAALAEALAEALAEALAEALAEALAEALAAA) designed to undergo a conformational change in response to the acidic environment of the endosome.[1][2] At physiological pH (around 7.4), **GALA** exists in a random coil structure. However, in the mildly acidic conditions of the late endosome (pH 5.0-6.0), the glutamic acid residues in the peptide become protonated, triggering a transition to an amphipathic  $\alpha$ -helical conformation.[1][3][4] This  $\alpha$ -helix can then interact with and disrupt the endosomal membrane, allowing the liposomal cargo to be released into the cytoplasm, thereby enhancing the therapeutic efficacy of the encapsulated drug.[2]

These application notes provide a detailed protocol for the formulation and characterization of **GALA**-peptide functionalized liposomes for enhanced intracellular drug delivery.



### **Data Presentation**

The following table summarizes typical physicochemical characteristics of **GALA**-functionalized liposomes formulated using the protocols described below. The data is compiled from various studies and represents expected values. Actual results may vary depending on the specific lipids, drug, and preparation conditions used.

| Formulation                        | Lipid<br>Compositio<br>n (molar<br>ratio)                                    | Mean<br>Particle<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) | Zeta<br>Potential<br>(mV) at pH<br>7.4 | Encapsulati<br>on<br>Efficiency<br>(%) |
|------------------------------------|------------------------------------------------------------------------------|-------------------------------|-----------------------------------|----------------------------------------|----------------------------------------|
| Doxorubicin-<br>GALA-<br>Liposomes | DSPC:Choles<br>terol:DSPE-<br>PEG(2000):D<br>SPE-PEG-<br>GALA<br>(55:40:4:1) | 120 ± 15                      | < 0.2                             | -15 ± 5                                | > 90%                                  |
| siRNA-GALA-<br>Liposomes           | DOPE:CHEM<br>S:DSPE-<br>PEG(2000):C<br>hol-GALA<br>(4:4:1:1)                 | 135 ± 20                      | < 0.25                            | -25 ± 7                                | ~60-80%                                |
| Blank GALA-<br>Liposomes           | POPC:Chole<br>sterol:DSPE-<br>PEG-GALA<br>(69:30:1)                          | 110 ± 10                      | < 0.15                            | -10 ± 4                                | N/A                                    |

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol (Chol), DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), DSPE-PEG-GALA (GALA-conjugated DSPE-PEG), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS (Cholesteryl hemisuccinate), Chol-GALA (GALA-conjugated Cholesterol), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).

## **Experimental Protocols**



#### **Materials**

- Lipids:
  - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
  - Cholesterol (Chol)
  - 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)
  - Other lipids as required by the specific formulation (e.g., DOPE, CHEMS, POPC)
- Peptide:
  - Custom synthesized GALA peptide with a C-terminal cysteine for conjugation (e.g., WEAALAEALAEALAEALAEALEALAAC)
- Drug for Encapsulation:
  - Doxorubicin hydrochloride or other therapeutic agent
- Solvents and Buffers:
  - Chloroform
  - Methanol
  - Phosphate Buffered Saline (PBS), pH 7.4
  - HEPES buffer
  - Citrate buffer
  - Ammonium sulfate solution (for doxorubicin active loading)
- Other Reagents:
  - Sephadex G-50 or similar size exclusion chromatography resin



 Reagents for quantifying lipid and drug concentration (e.g., Stewart assay for phospholipids, fluorescence spectroscopy for doxorubicin)

# Protocol 1: Preparation of GALA-Conjugated Liposomes via Post-Insertion

This protocol describes the formation of liposomes followed by the conjugation of the **GALA** peptide to the liposome surface.

Step 1: Liposome Formulation by Thin-Film Hydration

- Lipid Film Preparation:
  - 1. Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide at a molar ratio of 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
  - 2. Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.
  - 3. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - 1. Hydrate the lipid film with an aqueous solution. For passive drug encapsulation, this would be the drug solution. For active loading (e.g., with doxorubicin), use a buffer such as 300 mM ammonium sulfate.[5]
  - 2. The hydration should be performed above the lipid phase transition temperature with gentle agitation (e.g., vortexing) for 30-60 minutes to form multilamellar vesicles (MLVs).
- Sizing by Extrusion:
  - 1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.



- 2. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device. This process should also be carried out at a temperature above the lipid's phase transition temperature.
- Removal of Unencapsulated Drug/Buffer Exchange:
  - 1. For actively loaded liposomes, remove the external ammonium sulfate and establish a pH gradient by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., HEPES-buffered saline, pH 7.5).[5]
  - 2. For passively loaded liposomes, remove the unencapsulated drug using the same size-exclusion chromatography method.

#### Step 2: GALA Peptide Conjugation

- Peptide Preparation: Dissolve the cysteine-terminated GALA peptide in the reaction buffer (e.g., HEPES buffer, pH 7.0-7.5).
- Conjugation Reaction:
  - 1. Add the **GALA** peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to maleimide-lipid is 1:1 to 1.5:1.
  - Incubate the mixture overnight at room temperature with gentle stirring. The maleimide groups on the liposome surface will react with the thiol group of the cysteine on the GALA peptide to form a stable thioether bond.
- Purification of GALA-Liposomes: Remove unconjugated GALA peptide by size-exclusion chromatography or dialysis.

### **Protocol 2: Characterization of GALA-Liposomes**

- 1. Particle Size and Zeta Potential:
- Dilute a small aliquot of the GALA-liposome suspension in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).



- Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[6]
- Perform measurements at different pH values (e.g., pH 7.4 and pH 5.5) to assess pHdependent changes in liposome properties.
- 2. Encapsulation Efficiency:
- Disrupt a known amount of the liposome formulation by adding a suitable detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.
- Quantify the total amount of drug using an appropriate analytical method (e.g., fluorescence spectroscopy for doxorubicin, UV-Vis spectroscopy, or HPLC).
- Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
- 3. In Vitro Drug Release:
- Place the GALA-liposome formulation in a dialysis bag with a suitable molecular weight cutoff.
- Dialyze against a release buffer at 37°C with gentle stirring. To mimic endosomal conditions, perform the release study at both pH 7.4 and pH 5.5.
- At predetermined time points, collect aliquots from the release medium and quantify the amount of released drug.

# Mandatory Visualization GALA Peptide Mechanism of Endosomal Escape





Click to download full resolution via product page

Caption: Mechanism of GALA-mediated endosomal escape.

## **Experimental Workflow for GALA-Liposome Formulation**





Click to download full resolution via product page

Caption: Workflow for **GALA**-liposome formulation and characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A display of pH-sensitive fusogenic GALA peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GALA Peptide Liposome Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025779#gala-peptide-liposome-formulation-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com